Ethyl N-[4-[(4-bromo-5-formyl-1-methylpyrrole-2-carbonyl)amino]phenyl]-N-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl N-[4-[(4-bromo-5-formyl-1-methylpyrrole-2-carbonyl)amino]phenyl]-N-methylcarbamate is a useful research compound. Its molecular formula is C17H18BrN3O4 and its molecular weight is 408.252. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photodegradation and Environmental Applications The study of photodegradation processes, including the identification of photo-oxidation products of similar compounds, offers insight into environmental pathways and degradation mechanisms. For instance, the photo-oxidation products of ethyl N-phenyl-carbamate were identified, highlighting the potential environmental fate of related compounds (Beachell & Chang, 1972)[https://consensus.app/papers/photodegradation-model-systems-beachell/e41a4dd8c9865aad9e0e802ba84d3fb1/?utm_source=chatgpt]. Understanding these processes is crucial for assessing environmental impact and for the development of photostable materials or degradation-resistant compounds.
Cancer Research and Antimitotic Agents Ethyl N-[4-[(4-bromo-5-formyl-1-methylpyrrole-2-carbonyl)amino]phenyl]-N-methylcarbamate may serve as a structural framework for developing antimitotic agents. Similar compounds have been synthesized and tested for antileukemic activity, showing significant effects against lymphocytic leukemia in mice (Anderson & Halat, 1979)[https://consensus.app/papers/antileukemic-activity-derivatives-anderson/ed47705284345e2f92dcb1f13dd84892/?utm_source=chatgpt]. Such studies underline the potential of related carbamate compounds in cancer research, particularly in the synthesis of new antimitotic agents with improved efficacy and specificity.
Synthetic Chemistry and Material Science In synthetic chemistry, compounds like this compound can be pivotal in the development of new materials. The thermal decomposition of similar carbamates has been studied to understand their stability and reactivity under various conditions (Daly & Ziolkowski, 1971)[https://consensus.app/papers/thermal-decompositions-carbamates-ethyl-daly/6402faa1412b5f948d5ca8dfc0b1a04f/?utm_source=chatgpt]. This knowledge is vital for designing materials with specific thermal properties for applications in electronics, coatings, and pharmaceuticals.
Antimicrobial Applications The synthesis and characterization of compounds with similar structures have been explored for their potential antimicrobial properties. For example, substituted phenyl azetidines have been synthesized and evaluated as potential antimicrobial agents (Doraswamy & Ramana, 2013)[https://consensus.app/papers/synthesis-characterization-substituted-phenyl-doraswamy/430bbb2b3e635271812ea6b0e6f765b7/?utm_source=chatgpt]. Research in this area could lead to the development of new antimicrobial agents to combat resistant bacterial strains.
Properties
IUPAC Name |
ethyl N-[4-[(4-bromo-5-formyl-1-methylpyrrole-2-carbonyl)amino]phenyl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O4/c1-4-25-17(24)20(2)12-7-5-11(6-8-12)19-16(23)14-9-13(18)15(10-22)21(14)3/h5-10H,4H2,1-3H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSVPTBAGNDCQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC(=C(N2C)C=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.